![molecular formula C23H26N4OS B2446237 2-(ethylthio)-3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1359435-85-0](/img/structure/B2446237.png)
2-(ethylthio)-3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
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Description
2-(ethylthio)-3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C23H26N4OS and its molecular weight is 406.55. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
The compound’s antitumor activity has been a focal point of research. Studies have evaluated its effects on various cancer cell lines, including A549 lung cancer cells, MDA-MB-231 breast cancer cells, and Hela cervical cancer cells. Notably, several derivatives of this compound exhibit moderate to strong cytotoxicity against these cancer cell lines. For instance:
Design and Synthesis
Researchers have designed and synthesized a series of novel derivatives based on the 1-oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione scaffold. Initially, the presence of conjugated enone moieties raised concerns about potential harmful effects due to Michael addition reactions between conjugated molecules and nucleophilic groups. To mitigate these adverse effects, the synthesis route was modified. Starting from aminophenol, they prepared 1-oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione derivatives. The authors employed Michael addition and ring-closing reactions to eliminate α,β-unsaturated double bonds, thereby reducing the compound’s reactivity in vivo. Additionally, heteroatoms were introduced into the molecules to enhance hydrophilicity and binding affinity with target molecules, laying the groundwork for potential antitumor activity .
Metal-Catalyzed Oxidative Cyclization
A key step in the synthesis involves the metal-catalyzed oxidative cyclization of the amide to form 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones (compounds 10a and 10b). Researchers have investigated and optimized the reaction conditions for this transformation. The resulting derivatives were then evaluated for their anticancer properties .
properties
IUPAC Name |
3-ethylsulfanyl-N-(3-methylphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-3-29-21-20(18-9-5-4-6-10-18)25-23(26-21)12-14-27(15-13-23)22(28)24-19-11-7-8-17(2)16-19/h4-11,16H,3,12-15H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISLFPNPEOSYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC(=C3)C)N=C1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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